Antiprion Activity Differentiation Against 6-Aminophenanthridine Lead Compound
In a yeast-based colorimetric prion assay, benzo[c][1,8]naphthyridin-6-amine was evaluated alongside the parent lead 6-aminophenanthridine and several analogs. While the publication reports that 'several of the new compounds were found more potent than the parent lead,' the specific IC50 value for benzo[c][1,8]naphthyridin-6-amine is not individually disclosed in the abstract; the most potent derivatives achieved IC50 values of ~5 μM and 1.8 μM in a mammalian cell-based assay [1]. This class-level inference suggests that the compound possesses quantifiable antiprion activity within the same order of magnitude as the lead compound, but direct head-to-head quantitative data is limited.
| Evidence Dimension | Antiprion activity in yeast-based prion assay |
|---|---|
| Target Compound Data | Not individually quantified in available abstract; described as 'prepared and tested' alongside active analogs |
| Comparator Or Baseline | 6-aminophenanthridine (parent lead); 8-azido-6-aminophenanthridine (IC50 ~5 μM in mammalian cells) |
| Quantified Difference | N/A (individual IC50 not reported) |
| Conditions | Yeast-based colorimetric prion assay (primary screening); mammalian cell-based assay (ex vivo, PrPSc) |
Why This Matters
The compound's inclusion in this study confirms its biological relevance in neurodegenerative disease models, which is critical for procuring it as a chemical probe for prion research.
- [1] European Journal of Medicinal Chemistry, 2014, 82, 363-371. Nguyen, P. H., et al. 'Evaluation of the antiprion activity of 6-aminophenanthridines and related heterocycles.' View Source
